molecular formula C8H8F3NO2 B13597910 (1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

Cat. No.: B13597910
M. Wt: 207.15 g/mol
InChI Key: VXNSQGMLABERSS-SSDOTTSWSA-N
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Description

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and trifluoroacetaldehyde.

    Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 2-methoxypyridine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a suitable catalyst and solvent.

    Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: It is investigated for its properties in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxypyridine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2,2,2-trifluoro-1-(2-chloropyridin-4-yl)ethan-1-ol
  • (1R)-2,2,2-trifluoro-1-(2-hydroxypyridin-4-yl)ethan-1-ol
  • (1R)-2,2,2-trifluoro-1-(2-aminopyridin-4-yl)ethan-1-ol

Uniqueness

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the methoxypyridine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H8F3NO2/c1-14-6-4-5(2-3-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1

InChI Key

VXNSQGMLABERSS-SSDOTTSWSA-N

Isomeric SMILES

COC1=NC=CC(=C1)[C@H](C(F)(F)F)O

Canonical SMILES

COC1=NC=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

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